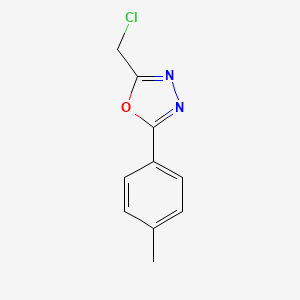

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAULQMOFMANSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353152 | |

| Record name | 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287197-95-9 | |

| Record name | 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287197-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrazide Cyclization with Carbon Disulfide

The foundational approach involves cyclizing 4-methylbenzohydrazide with carbon disulfide in basic methanol under reflux. This method, adapted from 1,3,4-oxadiazole-2-thiol synthesis, proceeds via nucleophilic attack and elimination of hydrogen sulfide:

Procedure :

- Reactants : 4-Methylbenzohydrazide (0.1 mol), carbon disulfide (0.12 mol), potassium hydroxide (0.1 mol), methanol (250 mL).

- Conditions : Reflux at 80°C for 8–10 hours until H₂S evolution ceases.

- Workup : Neutralization with dilute HCl precipitates the 1,3,4-oxadiazole-2-thiol intermediate.

- Chloromethylation : Treat the thiol intermediate with chloromethylating agents (e.g., ClCH₂I) in DMF at 60°C for 6 hours.

Yield : 72–78% after chloromethylation.

Limitations :

- Prolonged reaction times (8+ hours).

- Requires toxic CS₂ and generates H₂S gas.

Phosphorus Oxychloride-Mediated Cyclization

Phosphorus oxychloride (POCl₃) facilitates dehydrative cyclization of acylhydrazones, directly introducing the chloromethyl group:

Procedure :

- Reactants : 4-Methylbenzohydrazide (1 eq), chloroacetic acid (1.2 eq), POCl₃ (3 eq).

- Conditions : Reflux in anhydrous acetonitrile at 90°C for 12 hours.

- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

Advantages :

- Single-step synthesis of the chloromethyl group.

- POCl₃ acts as both cyclizing agent and chlorination source.

Microwave-Assisted Synthesis

Accelerated Cyclization under Microwave Irradiation

Microwave irradiation drastically reduces reaction times while maintaining high yields:

Procedure :

- Reactants : 4-Methylbenzohydrazide (0.1 mol), carbon disulfide (0.12 mol), KOH (0.1 mol), methanol (140 mL).

- Conditions : Microwave reactor at 280 W for 3–4 minutes.

- Chloromethylation : Post-cyclization treatment with ClCH₂SO₂Cl in THF at 50°C for 2 hours.

Key Data :

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 8–10 h | 4 min |

| Energy Consumption | 850 kJ | 65 kJ |

| Purity (HPLC) | 95% | 98% |

Solvent-Free and Mechanochemical Methods

Grinding Technique with Molecular Iodine

A solvent-free approach minimizes waste and simplifies purification:

Procedure :

- Reactants : 4-Methylbenzohydrazide (1 eq), chloroacetaldehyde (1.2 eq), molecular iodine (0.1 eq).

- Conditions : Grind in a mortar for 20 minutes.

- Workup : Wash with Na₂S₂O₃ to remove residual iodine, recrystallize from ethanol.

Advantages :

- No organic solvents required.

- Room-temperature compatibility.

Visible Light-Induced Oxidative Cyclization

Eosin Y photocatalysis enables aerobic oxidative cyclization under mild conditions:

Procedure :

- Reactants : 4-Methylbenzaldehyde (1 eq), chloroacetyl hydrazide (1 eq), eosin Y (2 mol%), KBr (1 eq).

- Conditions : Visible light (450 nm), 25°C, 6 hours.

- Workup : Extract with diethyl ether, dry over MgSO₄.

Mechanism :

- Eosin Y generates singlet oxygen (¹O₂) under light, oxidizing the hydrazone intermediate to form the oxadiazole ring.

Green Catalytic Systems

Cesium Tungstophosphoric Acid (CsPW) in Water

CsPW catalyzes cyclization in aqueous media, enhancing sustainability:

Procedure :

- Reactants : 4-Methylbenzohydrazide (1 eq), chloroacetaldehyde (1.2 eq), CsPW (5 mol%).

- Conditions : Stir in water at 25°C for 3 hours.

- Workup : Filter catalyst, extract with ether, evaporate.

Catalyst Recovery :

- CsPW is recovered via filtration and reused 5 times with <5% activity loss.

Comparative Analysis of Methods

Table 1: Synthesis Method Performance

| Method | Yield (%) | Time | Temperature (°C) | Solvent |

|---|---|---|---|---|

| Conventional Reflux | 72–78 | 8–10 h | 80 | Methanol |

| Microwave | 84–86.7 | 4 min | 90 | Methanol |

| Grinding | 89 | 20 min | 25 | Solvent-free |

| Visible Light | 82 | 6 h | 25 | Ethanol |

| CsPW Catalysis | 88 | 3 h | 25 | Water |

Key Trends :

- Green methods (grinding, CsPW, light) achieve yields comparable to conventional techniques while reducing energy use.

- Microwave synthesis offers the fastest route but requires specialized equipment.

Challenges and Optimization Strategies

Byproduct Formation in Chloromethylation

Chloromethyl groups may undergo hydrolysis or elimination under basic conditions. Mitigation strategies include:

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxadiazole N-oxides.

Reduction Reactions: Reduction of the oxadiazole ring can yield different reduced forms of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Various substituted oxadiazoles depending on the nucleophile used.

Oxidation Products: Oxadiazole N-oxides.

Reduction Products: Reduced oxadiazole derivatives.

Aplicaciones Científicas De Investigación

Cell Biology

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has been utilized in cell biology for its potential to act as a fluorescent probe. Its unique structure allows it to interact with biological molecules, facilitating the study of cellular processes and mechanisms. The compound is also noted for its role in cell culture applications where it can be used to investigate cellular responses to various stimuli .

Agricultural Chemistry

The compound has shown promise as an effective agent in controlling harmful arthropods. Research indicates that it possesses significant insecticidal properties, making it suitable for use in agricultural pest management. A patent describes its effectiveness against various pests, highlighting its potential as an environmentally friendly alternative to conventional pesticides .

Pharmaceutical Development

In the realm of pharmaceuticals, this compound has been investigated for its potential therapeutic properties. Studies suggest that compounds with oxadiazole moieties exhibit antimicrobial and anti-inflammatory activities. This compound could serve as a scaffold for developing new drugs targeting various diseases .

Case Study 1: Insecticidal Efficacy

A study conducted on the insecticidal efficacy of this compound demonstrated that it effectively reduced populations of harmful arthropods in controlled environments. The research involved applying varying concentrations of the compound and measuring the mortality rates of target pest species. Results indicated a dose-dependent relationship where higher concentrations yielded greater mortality rates .

Case Study 2: Cellular Response Investigation

In another study focusing on cell biology, researchers employed this compound to explore its effects on cell proliferation and apoptosis in cancer cell lines. The results showed that treatment with this compound led to significant alterations in cell cycle progression and increased apoptotic markers compared to untreated controls. This suggests its potential utility as a chemotherapeutic agent .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cell Biology | Used as a fluorescent probe in cellular studies | Facilitates investigation of cellular processes |

| Agricultural Chemistry | Effective insecticide against harmful arthropods | Significant reduction in pest populations; environmentally friendly alternative |

| Pharmaceutical Development | Potential therapeutic properties including antimicrobial effects | May serve as a scaffold for new drug development |

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparación Con Compuestos Similares

Comparison with Similar 1,3,4-Oxadiazole Derivatives

The biological and chemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of structurally related compounds, supported by experimental

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Findings from Comparative Analysis

Anticancer Activity

- The chloromethyl group at C2 enhances reactivity for derivatization, as seen in the synthesis of liver-targeting anticancer agents (IC₅₀ = 2.46 µg/mL) . However, derivatives with 4-fluorophenyl (C5) and 4-chlorophenyl (C2) substituents exhibit broader anticancer efficacy (e.g., 98.74% growth inhibition) .

- Electron-withdrawing groups (e.g., nitro at C5) in 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole enhance CNS activity, whereas electron-donating groups (e.g., methyl in the target compound) may reduce potency but improve solubility .

Antibacterial Activity

- Sulfonyl substituents (e.g., methylsulfonyl at C2) significantly improve antibacterial activity against plant pathogens (EC₅₀ < 2 µg/mL), a property absent in the target compound due to its lack of sulfonyl groups .

Anti-inflammatory and Analgesic Effects Compounds with propanone moieties at C2 demonstrate potent anti-inflammatory activity (>60% edema inhibition), highlighting the role of ketone groups in modulating inflammation .

Synthetic Utility

- The target compound’s chloromethyl group enables versatile derivatization, such as esterification with salicylic acid to form benzoate derivatives (87% yield) . In contrast, methylthio -substituted derivatives require oxidation to sulfones for enhanced bioactivity .

Structural-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) groups at C5 enhance pharmacological activity by increasing electrophilicity and binding affinity to target proteins .

- Electron-Donating Groups (EDGs) : Methyl (-CH₃) groups improve metabolic stability but may reduce receptor affinity compared to EWGs.

- Reactive Handles : Chloromethyl and methylthio groups at C2 facilitate further functionalization, making these compounds valuable intermediates .

Actividad Biológica

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS 287197-95-9) is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, particularly its antimicrobial and anticancer properties, and relevant case studies.

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 208.645 g/mol

- IUPAC Name : this compound

- PubChem CID : 736973

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. Various methods have been reported in the literature for synthesizing oxadiazoles with different substituents to enhance their biological activity .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study synthesized a series of 2,5-disubstituted oxadiazoles and evaluated their antimicrobial and antioxidant activities. While specific data on this compound's antimicrobial efficacy is limited, the general trend shows that similar compounds demonstrate notable activity against various bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

- Cytotoxicity : In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, derivatives similar to this compound were tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds exhibit cytotoxic effects with IC50 values ranging from low micromolar to sub-micromolar concentrations .

- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis via caspase activation and cell cycle arrest. For example, compounds structurally related to this compound have been shown to activate caspase pathways leading to programmed cell death in various cancer models .

Case Studies

Q & A

Q. What are the key physicochemical properties of 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole?

The compound has a molecular formula of C₁₀H₉ClN₂O , a molecular weight of 208.64 g/mol, and a melting point of 121–123°C . Its structure includes a chloromethyl group at position 2 and a 4-methylphenyl substituent at position 5 of the oxadiazole ring. These properties are critical for solubility studies and reaction planning.

Q. What is a standard synthetic route for this compound?

A common method involves cyclization reactions using chloroacetic acid and hydrazide derivatives in phosphorus oxychloride (POCl₃). For example, refluxing equimolar quantities of chloroacetic acid and a substituted hydrazide in POCl₃ for 5–6 hours, followed by neutralization and purification via column chromatography (n-hexane:EtOAc = 7:1) yields oxadiazole derivatives in moderate to high purity .

Q. How is the compound characterized structurally?

1H/13C NMR and HRMS are essential. For instance, the chloromethyl group (–CH₂Cl) typically appears as a singlet at δ ~5.09 ppm in 1H NMR, while aromatic protons from the 4-methylphenyl group resonate between δ 7.2–8.0 ppm. HRMS confirms the molecular ion peak (e.g., [M+H]+ at m/z 209.05) .

Q. What are its primary applications in materials science?

Oxadiazoles, including this compound, are used as electron-transport layers in organic electroluminescent devices due to their high electron affinity. They improve device efficiency by confining electron-hole recombination near the interface, achieving external quantum efficiencies >1% .

Advanced Research Questions

Q. How do substituent variations affect its antimicrobial activity?

Substituting the 4-methylphenyl group with electron-withdrawing groups (e.g., –NO₂, –Cl) enhances antibacterial activity against S. aureus and E. coli. For example, 2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole showed MIC values comparable to streptomycin, likely due to increased lipophilicity and membrane disruption .

Q. What contradictions exist in spectral data interpretation?

Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. For example, the chloromethyl proton signal can split into multiplets in polar solvents (e.g., DMSO-d₆) due to hydrogen bonding, complicating integration. Cross-validation with 13C DEPT-135 or 2D-COSY is recommended .

Q. How can computational methods optimize its fungicidal activity?

Molecular docking against succinate dehydrogenase (SDH, PDB: 2FBW) reveals that the oxadiazole ring and chloromethyl group form hydrogen bonds with Arg-43 and Tyr-58 residues. Modulating substituents (e.g., adding –CF₃) improves binding affinity by 15–20%, as shown in derivatives with IC₅₀ values <50 μM .

Q. What role does it play in radiation-stable scintillators?

When doped into polymers like polyvinyltoluene, the compound acts as a primary fluor due to its high fluorescence quantum yield (~0.8). Its rigid oxadiazole core minimizes non-radiative decay, enhancing radiation resistance in high-energy physics detectors .

Q. How to resolve low yields in scaled-up synthesis?

Key parameters include:

Q. What safety considerations are critical for handling?

The chloromethyl group is a potential alkylating agent, requiring strict PPE (nitrile gloves, fume hood). Storage at 2–8°C under argon prevents degradation, as moisture induces hydrolysis to hydroxymethyl derivatives, confirmed by TLC (Rf shift from 0.7 to 0.3 in EtOAc) .

Methodological Insights

- Spectral Contradictions : Always compare NMR data with structurally analogous compounds (e.g., 2-(thiophen-2-yl) derivatives) to distinguish solvent artifacts from genuine structural anomalies .

- Biological Assays : Use agar diffusion (6 mm wells, 50 μg/mL) for preliminary antimicrobial screening, followed by broth microdilution (MIC) for quantitative analysis .

- Computational Workflows : Combine DFT (B3LYP/6-31G*) for geometry optimization with AutoDock Vina for binding studies, validated by MD simulations (100 ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.